2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
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Description
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a useful research compound. Its molecular formula is C13H20N2O3S2 and its molecular weight is 316.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol serves as a precursor in the synthesis of various heterocyclic compounds. A notable application includes its use in the concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines. This synthesis process demonstrates moderate to excellent yields and high levels of regio- and diastereoselectivity, achieved through the careful selection of bases and solvents. The method operates at ambient temperature and does not require anhydrous conditions, highlighting its efficiency and accessibility for generating complex heterocyclic frameworks (Matlock et al., 2015).
Enzymatic Oxidative Metabolism
Another critical area of research involves understanding the enzymatic oxidative metabolism of structurally similar compounds. For instance, the metabolism of Lu AA21004, a novel antidepressant, has been thoroughly investigated to identify the cytochrome P450 enzymes involved. This research is pivotal for drug development, as it informs the pharmacokinetic profile and potential drug-drug interactions of new therapeutic agents. The study elucidates the metabolic pathways leading to various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine, among others (Hvenegaard et al., 2012).
Ligand Design for Receptor Modulation
Research also extends into the design of ligands for receptor modulation, where compounds like this compound could theoretically contribute to the development of new therapeutic agents targeting specific receptors. For example, studies on the melanocortin 4 receptor (MC4R) have leveraged similar piperazine derivatives to explore the receptor's role in regulating appetite and energy homeostasis. This research could pave the way for novel treatments for obesity and metabolic disorders (Mutulis et al., 2004).
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11/h1-2,9,11-12,16H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOLGYBNWKRCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.